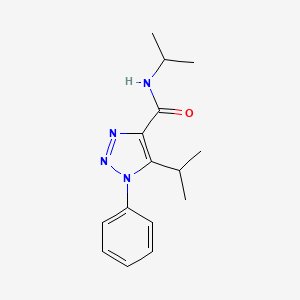

1-phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction using a phenyl halide.

Addition of the Carboxamide Group: The carboxamide group can be added through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

1-phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phenyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds related to 1-phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties. For example, derivatives of triazole compounds have been synthesized and tested against various cancer cell lines. One study highlighted the effectiveness of triazole derivatives in inhibiting the growth of cancer cells such as OVCAR-8 and NCI-H40, achieving percent growth inhibitions (PGIs) of over 85% .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. The structural features of triazoles allow them to interact with biological targets effectively, leading to enhanced cytotoxicity .

Case Study: Synthesis and Evaluation

In a study involving the synthesis of new triazole-linked compounds, researchers reported successful synthesis using a click chemistry approach. The resulting compounds were evaluated for their biological activity against human cancer cell lines, showing promising results in terms of cytotoxicity and selectivity .

Agricultural Applications

Fungicidal Properties

Triazole compounds are known for their fungicidal properties. The application of this compound in agricultural settings can help manage fungal diseases in crops. Research has demonstrated that similar triazoles can inhibit the growth of pathogenic fungi effectively .

Case Study: Field Trials

Field trials conducted with triazole-based fungicides have shown significant reductions in fungal infections in crops such as wheat and barley. These studies provide evidence for the efficacy of triazoles as a reliable means to enhance crop yield and protect against disease .

Materials Science

Polymer Chemistry

The incorporation of triazole moieties into polymer matrices has been explored for developing advanced materials with enhanced properties. Triazoles can improve thermal stability and mechanical strength when integrated into polymer chains.

Case Study: Synthesis of Triazole Polymers

A recent investigation focused on synthesizing polymers containing triazole units demonstrated improved thermal properties compared to conventional polymers. The study utilized various synthetic methods to incorporate triazoles into polymer backbones successfully .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | OVCAR-8 | 85.26 |

| Compound B | NCI-H40 | 86.61 |

| Compound C | HCT-116 | 67.55 |

Table 2: Efficacy of Triazole Fungicides in Field Trials

| Crop | Fungal Pathogen | Reduction in Infection (%) |

|---|---|---|

| Wheat | Fusarium graminearum | 75 |

| Barley | Rhynchosporium secalis | 80 |

Mecanismo De Acción

The mechanism of action of 1-phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparación Con Compuestos Similares

Similar Compounds

1-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the di(propan-2-yl) groups.

1-phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

1-phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the phenyl and di(propan-2-yl) groups, which may confer specific chemical and biological properties not found in similar compounds.

Actividad Biológica

1-Phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate azides and alkynes through click chemistry. This method ensures high yield and specificity in forming the triazole ring structure.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities including:

- Antimicrobial Activity : Studies have shown that triazole derivatives can inhibit the growth of various bacterial and fungal strains. The specific compound under discussion has been evaluated for its efficacy against pathogens such as Staphylococcus aureus and Candida albicans.

- Antiparasitic Properties : The compound has demonstrated activity against protozoan parasites like Trypanosoma cruzi, which causes Chagas disease. The mechanism involves disruption of cellular processes in the parasite.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for the survival of pathogens.

- Modulation of Receptor Activity : Some studies suggest that triazoles can act as ligands for various receptors involved in cellular signaling pathways.

Case Study 1: Antiparasitic Activity

In a study examining the antiparasitic effects of triazole derivatives, this compound was found to reduce parasite burden significantly in infected mice models. This was attributed to its ability to interfere with the metabolic processes of Trypanosoma cruzi .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) that suggests potential for development into therapeutic agents .

Data Tables

Propiedades

IUPAC Name |

1-phenyl-N,5-di(propan-2-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-10(2)14-13(15(20)16-11(3)4)17-18-19(14)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCHPBAVEUWOAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.